4-Methyl-2-phenyl-1,3,2-dioxaborinane
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Overview
Description
4-Methyl-2-phenyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C10H13BO2 It is a member of the dioxaborinane family, characterized by a boron atom bonded to two oxygen atoms and forming a six-membered ring with a phenyl and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2-phenyl-1,3,2-dioxaborinane can be synthesized through the reaction of phenylboronic acid with butane-1,3-diol. The reaction typically involves heating the reactants in the presence of a catalyst under controlled conditions to facilitate the formation of the dioxaborinane ring .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert it into boron-containing alcohols.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under specific conditions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Boron-containing alcohols.
Substitution: Various substituted boron compounds depending on the reagents used.
Scientific Research Applications
4-Methyl-2-phenyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Employed in the study of boron-containing biomolecules and their interactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various molecules. The boron atom in the compound can interact with nucleophiles, facilitating reactions such as cross-coupling and other transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane
- Phenylboronic acid neopentylglycol ester
Uniqueness
4-Methyl-2-phenyl-1,3,2-dioxaborinane is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its methyl and phenyl groups provide unique steric and electronic properties, making it particularly useful in certain synthetic applications and research contexts .
Properties
CAS No. |
6638-66-0 |
---|---|
Molecular Formula |
C10H13BO2 |
Molecular Weight |
176.02 g/mol |
IUPAC Name |
4-methyl-2-phenyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H13BO2/c1-9-7-8-12-11(13-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
ZWDKYUPKFUIRSJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCC(O1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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